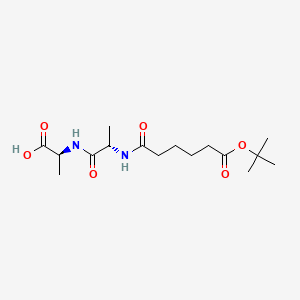
Ala-CO-amide-C4-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ala-CO-amide-C4-Boc is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells . The molecular formula of this compound is C16H28N2O6, and it has a molecular weight of 344.40 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ala-CO-amide-C4-Boc involves multiple steps, including the protection of amino groups and the formation of amide bonds. One common method involves the use of tert-butyl (Boc) protection for the amino group, followed by coupling reactions to form the amide bonds . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ala-CO-amide-C4-Boc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Ala-CO-amide-C4-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the development of targeted drug delivery systems.
Medicine: Integral in the creation of antibody-drug conjugates for cancer therapy.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Ala-CO-amide-C4-Boc involves its role as a cleavable linker in antibody-drug conjugates. Upon reaching the target cancer cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include the binding of the antibody to specific antigens on cancer cells, followed by internalization and cleavage of the linker .
Comparison with Similar Compounds
Similar Compounds
- t-Boc-N-amido-PEG1-propionic acid
- Sulfo-SPP sodium
- mDPR-Val-Cit-PAB-MMAE
- tert-Butyl (26-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)-3,6,9,12,15,18,21,24-octaoxahexacosyl)carbamate
Uniqueness
Ala-CO-amide-C4-Boc is unique due to its specific structure and cleavable nature, making it highly effective in the synthesis of antibody-drug conjugates. Its ability to be cleaved under specific conditions allows for precise delivery of cytotoxic drugs to target cells, minimizing off-target effects .
Properties
Molecular Formula |
C16H28N2O6 |
|---|---|
Molecular Weight |
344.40 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N2O6/c1-10(14(21)18-11(2)15(22)23)17-12(19)8-6-7-9-13(20)24-16(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,19)(H,18,21)(H,22,23)/t10-,11-/m0/s1 |
InChI Key |
XALXADJTPFKOPK-QWRGUYRKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CCCCC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


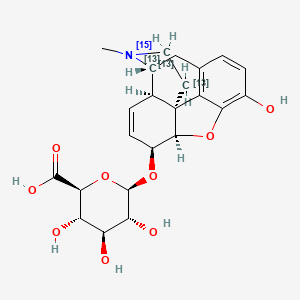
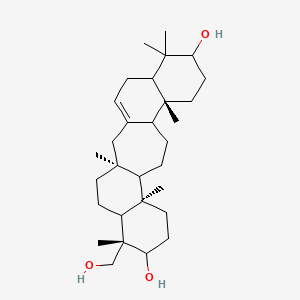
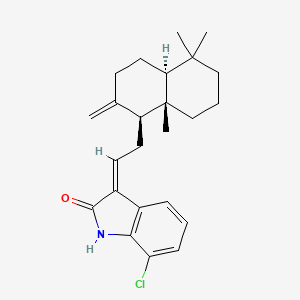
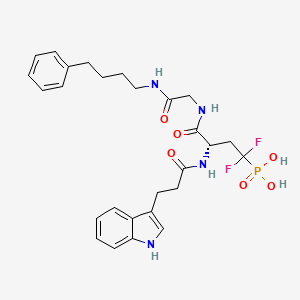

![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)

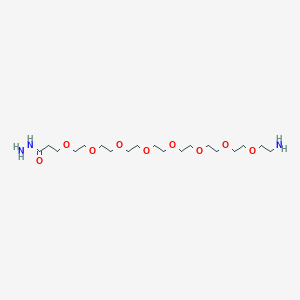
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)





